molecular formula C14H10O3 B1429456 2-{Naphtho[2,1-b]furan-2-yl}acetic acid CAS No. 1267431-36-6

2-{Naphtho[2,1-b]furan-2-yl}acetic acid

Cat. No.: B1429456
CAS No.: 1267431-36-6
M. Wt: 226.23 g/mol
InChI Key: BLXGYVVRBNUSCK-UHFFFAOYSA-N
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Description

2-{Naphtho[2,1-b]furan-2-yl}acetic acid ( 1267431-36-6) is a high-purity organic compound supplied for research and development purposes . This compound features a naphthofuran ring system, a structure of significant interest in materials and pharmaceutical chemistry, linked to an acetic acid functional group. The molecular formula is C14H10O3, with a molecular weight of 226.23 g/mol . The presence of both a rigid, planar aromatic system and a flexible carboxylic acid group makes it a valuable building block or precursor for further chemical synthesis. Researchers can utilize the carboxyl group for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships or the development of novel molecular materials . Related structural analogs, such as sulfanyl-substituted derivatives, have been documented in crystallographic studies, highlighting the potential of this compound family in the design of solid-state structures stabilized by intermolecular interactions like hydrogen bonding and CH-π interactions . This reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(16)8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-10/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGYVVRBNUSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267431-36-6
Record name 2-{naphtho[2,1-b]furan-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol. The reaction is typically carried out in the presence of triethylamine (Et3N) as a base and acetonitrile (CH3CN) as a solvent at room temperature for 24 hours. The reaction mixture is then refluxed with hydrochloric acid (HCl) and acetic acid (AcOH) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{Naphtho[2,1-b]furan-2-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphtho[2,1-b]furan derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various functionalized naphtho[2,1-b]furan derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-{Naphtho[2,1-b]furan-2-yl}acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain natural products.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{Naphtho[2,1-b]furan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are enzymes involved in DNA replication and transcription, thereby exhibiting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) enhance intermolecular interactions but reduce solubility in nonpolar solvents .
  • Methyl or sulfanyl groups improve thermal stability by facilitating CH-π or van der Waals interactions .

Functionalization

  • Schiff bases: Condensation of hydrazides with aldehydes (e.g., 5a-d) achieved in ethanol under reflux (yield: 70–80%) .
  • Thiazolidinones: Cyclization with mercaptoacetic acid and ZnCl₂ yields heterocyclic derivatives (e.g., 6a-d) .

Efficiency : One-pot multicomponent reactions (e.g., using Meldrum’s acid) provide higher yields (85–90%) compared to stepwise methods .

Antibacterial Activity

Compound Substituents MIC (μg/mL) E. coli MIC (μg/mL) S. aureus Reference
This compound -CH₂COOH >100 >100
5a (nitro-benzylidene) -NO₂, -CONH₂, -C₆H₅CH=N 25 50
6a (thiazolidinone) -NO₂, -CONH-(thiazolidinone) 12.5 25

Trends :

  • Nitro and thiazole groups enhance activity by disrupting bacterial cell membranes .
  • Unsubstituted acetic acid derivatives show minimal activity, highlighting the necessity of functionalization .

Analgesic and Antifungal Activity

  • Compound 3d (pyrazole derivative): Exhibited 75% analgesic efficacy (vs. 82% for aspirin) in tail-flick tests .
  • Compound 4e (nitrophenyl-pyrazoline): Showed potent antifungal activity against C. albicans (MIC: 15 μg/mL) .

Physicochemical Properties

Property This compound 2-(2-Methyl derivative) 2-(Methylsulfanyl derivative)
Solubility (H₂O) Insoluble Insoluble Slightly soluble
LogP 2.8 3.1 3.5
pKa 4.2 (carboxylic acid) 4.5 4.0

Notes:

  • Methylsulfanyl substitution increases lipophilicity (higher LogP), improving membrane permeability .
  • Lower pKa of the methylsulfanyl derivative suggests enhanced acidity due to electron-withdrawing effects .

Biological Activity

2-{Naphtho[2,1-b]furan-2-yl}acetic acid is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological pathways. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical and Physical Properties

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Structure : The compound features a naphtho[2,1-b]furan moiety linked to an acetic acid group, contributing to its unique biochemical interactions.

This compound exhibits several important biochemical properties:

  • Enzyme Interactions : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response by reducing the production of pro-inflammatory prostaglandins.
  • Oxidative Stress Modulation : The compound interacts with enzymes involved in oxidative stress responses, suggesting potential antioxidant properties.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Proliferation and Apoptosis : In cancer cell lines, this compound can induce apoptosis by activating caspases and promoting cytochrome c release from mitochondria.
  • Differentiation : It may also affect differentiation pathways in various cell types, although specific mechanisms are still under investigation.

The molecular mechanisms through which this compound exerts its effects are multifaceted:

  • Receptor Binding : this compound binds to specific receptors on cell surfaces, initiating intracellular signaling cascades that can lead to altered gene expression and cellular behavior.
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates that can interact with cellular macromolecules. This interaction is critical for its biological activity and therapeutic potential.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

StudyFindings
Benchchem AnalysisDemonstrated anti-inflammatory effects through cyclooxygenase inhibition.
Cellular StudiesInduced apoptosis in cancer cell lines via caspase activation.
Metabolic Pathway ResearchIdentified interactions with cytochrome P450 enzymes leading to reactive intermediate formation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism involved the activation of intrinsic apoptotic pathways and was associated with reduced tumor growth in animal models.
  • Inflammatory Disorders : Animal studies demonstrated that administration of this compound led to decreased inflammation markers in models of arthritis and colitis, suggesting its utility as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.